Analytical Characterization and Synthetic Utility of 7-Dodecyn-1-ol: Exact Mass, Molecular Weight, and Pheromone Precursor Workflows
Analytical Characterization and Synthetic Utility of 7-Dodecyn-1-ol: Exact Mass, Molecular Weight, and Pheromone Precursor Workflows
Executive Summary
7-Dodecyn-1-ol (CAS: 41862-94-6) is a high-value, medium-chain alkynol utilized extensively as a structural scaffold in agrochemical research and fine chemical synthesis[1]. For researchers and drug development professionals, the rigorous analytical validation of this precursor is paramount. A single positional isomerization or stereochemical impurity in the alkyne chain can render downstream active ingredients or semiochemicals biologically inert. This technical guide provides an in-depth analysis of 7-Dodecyn-1-ol, focusing on its exact mass, molecular weight, and the self-validating analytical and synthetic workflows required to harness it as a precursor for lepidopteran sex pheromones.
Physicochemical Profiling: Exact Mass vs. Molecular Weight
In the synthesis of complex semiochemicals, distinguishing between average molecular weight and monoisotopic exact mass is a foundational requirement for High-Resolution Mass Spectrometry (HRMS) validation.
-
Average Molecular Weight (182.30 g/mol ): This value is calculated using the standard atomic weights of carbon, hydrogen, and oxygen, reflecting their natural isotopic distributions[2]. In the laboratory, this metric is strictly used for stoichiometric calculations, yield determinations, and bulk scaling during synthesis.
-
Monoisotopic Exact Mass (182.1671 Da): Calculated using the mass of the most abundant, stable isotopes ( 12C , 1H , 16O ). In HRMS, detecting the molecular ion [M]+ or [M+H]+ at this exact mass is critical. Nominal mass (182 Da) is insufficient for quality control because it cannot differentiate 7-dodecyn-1-ol from isobaric impurities (e.g., compounds with the formula C11H18O2 , which have an exact mass of 182.1307 Da).
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters required for the analytical profiling of 7-Dodecyn-1-ol[2][3].
| Parameter | Value | Analytical Significance |
| Chemical Name | 7-Dodecyn-1-ol | IUPAC nomenclature standard. |
| Molecular Formula | C12H22O | Defines elemental composition. |
| Average Molecular Weight | 182.30 g/mol | Used for stoichiometric reagent scaling. |
| Monoisotopic Exact Mass | 182.167065 Da | Target value for HRMS (TOF/Orbitrap) validation. |
| CAS Registry Number | 41862-94-6 | Unique chemical identifier. |
| Physical State | Clear, pale yellow liquid | Visual indicator of gross oxidation or degradation. |
Synthetic Utility: The Pheromone Pathway
7-Dodecyn-1-ol is the direct synthetic precursor to (Z)-7-dodecenyl acetate and (E)-7-dodecenyl acetate[1]. These compounds are the primary sex pheromone components of several devastating agricultural pests, most notably the fall armyworm (Spodoptera frugiperda)[4].
The biological efficacy of the final pheromone blend dictates that the reduction of the alkyne must be highly stereoselective. Pheromone receptors in insects are exquisitely sensitive to alkene geometry; a mixture of cis and trans isomers will often inhibit trap catch rates.
-
The Z-Pathway: Achieved via catalytic hydrogenation using a Lindlar catalyst (Pd/CaCO 3 poisoned with lead). The catalyst surface enforces syn-addition of hydrogen, yielding the cis (Z) alkene.
-
The E-Pathway: Achieved via dissolving metal reduction (Birch-type reduction using Na/NH 3 ). The mechanism proceeds via a radical anion intermediate, where electrostatic repulsion enforces an anti-geometry, yielding the trans (E) alkene[4].
Workflow Visualization
Fig 1: Synthetic and analytical workflow from 7-Dodecyn-1-ol to stereospecific pheromones.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to confirm causality between the experimental steps and the analytical outcomes.
Protocol 1: High-Resolution GC-MS Validation
Causality & Purpose: While HRMS confirms the elemental composition, it cannot differentiate 7-dodecyn-1-ol from positional isomers (e.g., 8-dodecyn-1-ol). We use a non-polar capillary column to separate isomers based on subtle boiling point differences, coupled with Electron Ionization (EI) to generate diagnostic fragmentation patterns. An internal standard ensures quantitative recovery.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of 7-Dodecyn-1-ol in 1 mL of HPLC-grade hexane. Add 10 µL of tetradecane (1 mg/mL) as an internal standard. Self-Validation: The internal standard peak area must remain consistent across runs to rule out injection volume errors.
-
Instrument Setup: Inject 1 µL in split mode (10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 250°C.
-
Temperature Program: Hold at 60°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes. Causality: The gradual 10°C/min ramp ensures baseline resolution of structurally similar alkynol impurities.
-
MS Detection: Operate in EI mode at 70 eV. Scan range 40-300 m/z.
-
Data Validation: Verify the molecular ion peak [M]+ at m/z 182. Confirm the exact mass using a TOF mass analyzer to ±5 ppm of the theoretical 182.1671 Da. Look for characteristic fragmentation ions (e.g., m/z 55, 69, 83) to confirm the aliphatic chain structure[4].
Protocol 2: Stereoselective Dissolving Metal Reduction (E-Pathway)
Causality & Purpose: To synthesize the E-isomer required for specific pheromone blends, a Birch-type reduction is employed. Solvated electrons in liquid ammonia selectively reduce the alkyne to an E-alkene. The anti-addition of hydrogen dictates the strict trans geometry.
Step-by-Step Methodology:
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser, mechanical stirrer, and argon inlet.
-
Ammonia Condensation: Condense 20 mL of anhydrous liquid ammonia into the flask maintained at -70°C.
-
Solvated Electron Generation: Add small pieces of freshly cut sodium metal (15 mmol) to the liquid ammonia. Self-Validation: The solution will rapidly turn a deep, persistent blue, visually confirming the successful generation of solvated electrons[4].
-
Substrate Addition: Slowly add a solution of 7-Dodecyn-1-ol (0.75 mmol) dissolved in 0.5 mL of anhydrous THF. Stir briskly for 2 hours at -70°C.
-
Quenching and Extraction: Quench the reaction by slowly adding solid ammonium chloride. Self-Validation: The blue color will completely dissipate, indicating the total consumption of solvated electrons. Allow the ammonia to evaporate overnight. Extract the residue with diethyl ether, wash with brine, dry over MgSO 4 , and concentrate in vacuo.
-
NMR Validation: Run 1H -NMR (200 MHz or higher, CDCl 3 ) to confirm the disappearance of the alkyne carbon signals and the appearance of the trans-alkene protons (typically a multiplet around δ 5.4 ppm with a large coupling constant J>14 Hz)[4].
References
-
Batista-Pereira, L. G., et al. "Isolation, Identification, Synthesis, and Field Evaluation of the Sex Pheromone of the Brazilian Population of Spodoptera frugiperda". ResearchGate (May 2006). Available at: [Link]
-
GFS Chemicals. "GFS Organics Modern Acetylene Chemistry for Research and Applied Technology". Thomasnet. Available at: [Link]
-
IndiaMart. "7-DODECYN-1-OL Cas No: 41862-94-6". IndiaMart. Available at: [Link]
